(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione
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Overview
Description
5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline ring fused with a thiazolidine-2,4-dione moiety, and a thiophene group attached to the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione typically involves multi-step reactions. One common method includes the condensation of 4-(thiophen-2-yl)quinazoline-6-carbaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .
Scientific Research Applications
5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like phosphoinositide 3-kinase (PI3K) and amine oxidase, affecting signaling pathways related to cell growth and survival . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione: Shares a similar thiazolidine-2,4-dione moiety but with a quinoxaline ring instead of a quinazoline ring.
Quinazolinone derivatives: Compounds like 2-phenylquinazolin-4-one and 6,7-dimethoxyquinazoline have similar biological activities but different structural features.
Uniqueness
5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione is unique due to the presence of both a quinazoline ring and a thiazolidine-2,4-dione moiety, along with a thiophene group.
Properties
Molecular Formula |
C16H9N3O2S2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-[(4-thiophen-2-ylquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H9N3O2S2/c20-15-13(23-16(21)19-15)7-9-3-4-11-10(6-9)14(18-8-17-11)12-2-1-5-22-12/h1-8H,(H,19,20,21) |
InChI Key |
NMNRWTSGPSQRGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC=NC3=C2C=C(C=C3)C=C4C(=O)NC(=O)S4 |
Origin of Product |
United States |
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